molecular formula C25H31N3O5S B11632676 4-(4-tert-butylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}butanamide

4-(4-tert-butylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}butanamide

Cat. No.: B11632676
M. Wt: 485.6 g/mol
InChI Key: FYCAQRBHOLCRGS-UHFFFAOYSA-N
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Description

4-(4-tert-butylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butylphenoxy group, a dimethyl-oxazolyl-sulfamoyl group, and a butanamide backbone, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}butanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate is then reacted with appropriate reagents to introduce the oxazolyl and sulfamoyl groups, followed by the formation of the butanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-tert-butylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}butanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-tert-butylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H31N3O5S

Molecular Weight

485.6 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]butanamide

InChI

InChI=1S/C25H31N3O5S/c1-17-18(2)27-33-24(17)28-34(30,31)22-14-10-20(11-15-22)26-23(29)7-6-16-32-21-12-8-19(9-13-21)25(3,4)5/h8-15,28H,6-7,16H2,1-5H3,(H,26,29)

InChI Key

FYCAQRBHOLCRGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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